[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl
Overview
Description
[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl, also known by its IUPAC name N1,N~2~,N~2~-trimethyl-1-phenyl-1,2-ethanediamine dihydrochloride, is a chemical compound with the molecular formula C11H20Cl2N2 . It is a pale-yellow to yellow-brown solid that is commonly used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl typically involves the reaction of 2-phenylethylamine with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions involving amine compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of [2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A naturally occurring compound with similar structural features but lacking the dimethylamine group.
N-Methylphenethylamine: Similar to [2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl but with a single methyl group attached to the nitrogen atom.
Dimethylphenethylamine: Contains two methyl groups attached to the nitrogen atom, similar to this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N,N',N'-trimethyl-1-phenylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-12-11(9-13(2)3)10-7-5-4-6-8-10;;/h4-8,11-12H,9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDOQUPWQUUABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN(C)C)C1=CC=CC=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592119 | |
Record name | N~1~,N~2~,N~2~-Trimethyl-1-phenylethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171365-90-4 | |
Record name | N~1~,N~2~,N~2~-Trimethyl-1-phenylethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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